3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea
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Overview
Description
3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea is a complex organic compound that features a bipyridine moiety and a urea functional group. Bipyridine derivatives are known for their versatility in coordination chemistry, serving as ligands for various metal complexes. The presence of the urea group adds to the compound’s potential for hydrogen bonding and interaction with biological molecules.
Mechanism of Action
Target of Action
Bipyridines, in general, are known to be excellent ligands in coordination chemistry . They can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .
Mode of Action
Bipyridines are known to strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . This coordination can result in changes at the molecular level, potentially affecting the function of the target molecules .
Biochemical Pathways
Bipyridines are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . These applications suggest that bipyridines may affect a wide range of biochemical pathways.
Pharmacokinetics
The solubility of bipyridines in organic solvents and their slight solubility in water may influence their absorption and distribution in the body
Result of Action
The strong coordination of bipyridines with metal centers can lead to changes at the molecular level, potentially affecting the function of the target molecules .
Action Environment
It is known that the solid-state form of a given organic compound can exist in more than one form, and these various solid forms normally show different physicochemical properties and may coexist under some pressure and temperature conditions . This suggests that environmental factors such as temperature and pressure could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea typically involves the coupling of a bipyridine derivative with an isocyanate. One common method is the reaction of 2,4’-bipyridine-5-amine with 2-methylphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves metal-catalyzed coupling reactions. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are frequently employed. These reactions typically require palladium or nickel catalysts and can be optimized for large-scale production by adjusting parameters like temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the urea group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of advanced materials, including polymers and supramolecular structures
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of coordination polymers and as a precursor to viologens.
3,3’-Bipyridine: Less common but still significant in coordination chemistry and material science.
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea is unique due to the presence of both a bipyridine moiety and a urea group. This combination allows for versatile interactions with both metal ions and biological molecules, making it valuable in a wide range of applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-4-2-3-5-16(13)22-18(23)21-15-6-7-17(20-12-15)14-8-10-19-11-9-14/h2-12H,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBPNQUXQQBACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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